Home > Products > Screening Compounds P74941 > 4-(4-butyryl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine
4-(4-butyryl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine -

4-(4-butyryl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine

Catalog Number: EVT-5723726
CAS Number:
Molecular Formula: C16H25N5O
Molecular Weight: 303.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-Furanyl)-7-[2-[4-[4-(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

    Compound Description: Preladenant is a selective adenosine A2A receptor antagonist that has undergone clinical trials for the treatment of Parkinson's disease .

2-[[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol

    Compound Description: This compound is a derivative of Trolox, a synthetic analog of vitamin E with antioxidant properties. While the specific biological activity of this compound is not mentioned in the provided abstract, the presence of radiolabeled carbon isotopes suggests it was synthesized for use in metabolism or pharmacokinetic studies .

4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]pyrimidine-5-carboxylic acid ethyl ester

    Compound Description: This compound is described in a patent that focuses on its preparation using microreactor technology. The patent highlights the advantages of this approach for improving yield and selectivity compared to traditional methods . The biological activity and specific applications of the compound are not detailed in the provided abstract.

8-Ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid (Piromidic Acid)

    Compound Description: Piromidic acid is a quinolone antibiotic that has been used clinically to treat infections, primarily those caused by Gram-negative bacteria . Its mechanism of action is thought to involve inhibition of bacterial DNA gyrase, although this is not fully elucidated.

11-[[4-[4-(4-Fluorophenyl)-1-piperazinyl]butyryl]amino]-6,11-dihydrodibenzo[b,e]thiepin maleate (AJ-2615)

    Compound Description: AJ-2615 is a dibenzothiepin derivative investigated for its calcium antagonist activity . It exhibits a gradual and sustained antihypertensive effect in spontaneously hypertensive rats.

2-{4-[4-(4-Chloro-1-pyrazolyl)butyl]-1-piperazinyl}pyrimidine (Lesopitron)

    Compound Description: Lesopitron is a centrally acting drug with antitussive properties [, ]. It is structurally related to other antitussive agents like cloperastine.

4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives

    Compound Description: This refers to a series of quinazoline derivatives explored for their inhibitory activity against platelet-derived growth factor receptor (PDGFR) phosphorylation . These compounds showed potent activity and demonstrated biological effects such as the suppression of neointima formation.

5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH66712)

    Compound Description: SCH66712 is a mechanism-based inactivator of cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4 [, ]. It forms a covalent adduct with the enzyme, leading to irreversible inhibition. This property makes SCH66712 a valuable tool for studying drug metabolism and potential drug-drug interactions.

8-Alkyl- and 8-Vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids

    Compound Description: This refers to a series of pyrido[2,3-d]pyrimidine derivatives synthesized and evaluated for their antibacterial activity . The study aimed to improve the activity of piromidic acid, a known quinolone antibiotic. Some of these compounds demonstrated enhanced potency against Gram-negative bacteria, including Pseudomonas aeruginosa.

((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841)

    Compound Description: PF-06700841 is a dual inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) currently in Phase II clinical trials for autoimmune diseases . It exhibits efficacy in treating conditions such as psoriasis, psoriatic arthritis, inflammatory bowel disease, and rheumatoid arthritis.

N-(2-Pyridylmethyl)-2-hydroxymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC)

    Compound Description: NHPPC is a novel potential phosphodiesterase type 5 (PDE5) inhibitor synthesized as an analog of avanafil for potential use in treating erectile dysfunction . The study investigated its pharmacokinetic properties, metabolic stability, plasma protein binding, and interactions with cytochrome P450 enzymes.

4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride (MCI-225)

    Compound Description: MCI-225 is a thieno[2,3-d]pyrimidine derivative that exhibits antidepressant activity [, , , ]. It acts by inhibiting the reuptake of norepinephrine and serotonin in the brain, demonstrating efficacy in animal models of depression.

4-Amino-2-(1-piperazinyl)-5,6-polymethylenepyrimidine Derivatives

    Compound Description: This refers to a group of pyrimidine derivatives studied for their hypoglycemic activity . Structure-activity relationship analyses revealed that the 2-(1-piperazinyl)pyrimidine moiety is crucial for their biological activity.

7-Methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid Amide Derivatives

    Compound Description: This refers to two series of pyrido[2,3-d]pyrimidine derivatives synthesized and evaluated for their analgesic and sedative properties [, ]. Many of these compounds demonstrated significant analgesic activity in the "writhing syndrome" test, indicating potential for pain management.

4,6-Disubstituted 2-(1-Piperazinyl)pyridines

    Compound Description: This study investigated a series of pyridine derivatives as potential serotonin 5-HT2A receptor antagonists . The goal was to develop new therapeutic agents for conditions like schizophrenia and anxiety, where 5-HT2A receptor antagonism is considered beneficial. Some of the synthesized compounds exhibited high affinity for the 5-HT2A receptor and acted as antagonists in in vivo experiments.

8-(1-Piperazinyl)imidazo[1,2-a]pyrazines

    Compound Description: This group of imidazo[1,2-a]pyrazine derivatives was studied for their binding affinity to adrenergic receptors (α1, α2, β1, β2) and their hypoglycemic activity in genetically obese (ob/ob) mice . The study aimed to develop new agents for treating type 2 diabetes.

5-Amino-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (PD 124,816)

    Compound Description: PD 124,816 is a fluoroquinolone antibiotic developed by Pfizer . It exhibits potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide

    Compound Description: This compound is a pyrimidine derivative that has been investigated for its anticancer activity, specifically against tumors . The development of various salt forms aims to optimize its pharmaceutical properties, such as solubility and bioavailability.

7,8-Dihydro-2-(4-methylpiperazinyl)-4-(1-pyrrolidinyl)-6H-thiopyrano[3,2-d]pyrimidine dimaleate (MTP-1307)

    Compound Description: MTP-1307 is a thiopyrano[3,2-d]pyrimidine derivative found to possess hypoglycemic activity in both normal and genetically diabetic animals . It exerts its effects by promoting glucose utilization in adipose tissue, inhibiting gluconeogenesis in the liver, and stimulating insulin release from the pancreas.

-(4-Methyl-1-piperazinyl)-2-phenylbenzofuro[3,2-d]pyrimidine

    Compound Description: This compound has been identified as a potential inhibitor of thymidylate synthase (TS) . While needing further validation, it has shown promising results in virtual screening studies and satisfies relevant ADME (absorption, distribution, metabolism, and excretion) properties.

6,7,8,9-Tetrahydro-5H-cyclohepta[4,5]selenopheno[2,3-d]pyrimidine Derivatives

    Compound Description: These are selenopheno[2,3-d]pyrimidine derivatives synthesized and evaluated for anticancer activity . These compounds were tested against the MCF-7 breast cancer cell line and displayed moderate inhibitory effects on cell growth, suggesting potential as anticancer agents.

2-Phenyl-4-(1-pyrrolidinyl)-6-isopropylthio-5-pyrimidyltriphenylphosphonium perchlorate

    Compound Description: This is a phosphonium heterocyclic compound containing a pyrimidine ring. It has shown promising antibacterial activity against staph infections in experimental models . Its positive charge, due to the phosphonium group, might contribute to its ability to target bacterial membranes.

4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189)

    Compound Description: LDN-193189 is a potent and selective inhibitor of activin receptor–like kinase 3 (ALK3), a type I BMP receptor. The research highlights its potential therapeutic application in enhancing liver regeneration after injury .

Properties

Product Name

4-(4-butyryl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine

IUPAC Name

1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one

Molecular Formula

C16H25N5O

Molecular Weight

303.40 g/mol

InChI

InChI=1S/C16H25N5O/c1-2-5-15(22)20-12-10-19(11-13-20)14-6-7-17-16(18-14)21-8-3-4-9-21/h6-7H,2-5,8-13H2,1H3

InChI Key

IJXMZHBSEAFNHC-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCC3

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.